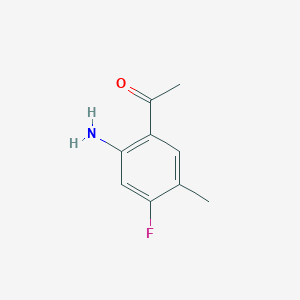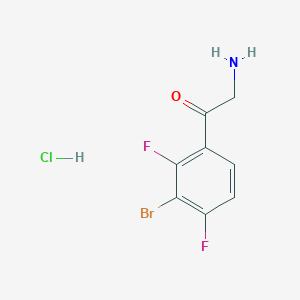
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is a fluorinated organic compound with the molecular formula C4H2F4O2 It is characterized by the presence of a cyclopropane ring substituted with four fluorine atoms and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid typically involves the fluorination of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with elemental fluorine or fluorinating agents under controlled conditions. The reaction conditions often require low temperatures and the presence of catalysts to achieve selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, given the highly reactive nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid involves its interaction with molecular targets through its fluorinated cyclopropane ring and carboxylic acid group. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluoropropionic acid: Similar in structure but lacks the cyclopropane ring.
Trifluoroacetic acid: Contains three fluorine atoms and a carboxylic acid group but has a different carbon backbone.
Pentafluoropropionic acid: Contains five fluorine atoms and a carboxylic acid group.
Uniqueness: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties such as ring strain and reactivity. The presence of four fluorine atoms enhances its stability and resistance to metabolic degradation, making it valuable for various applications.
Propriétés
Numéro CAS |
344324-87-4 |
|---|---|
Formule moléculaire |
C4H2F4O2 |
Poids moléculaire |
158.05 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H2F4O2/c5-3(6)1(2(9)10)4(3,7)8/h1H,(H,9,10) |
Clé InChI |
CCRMJOTYAGVHHT-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C1(F)F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


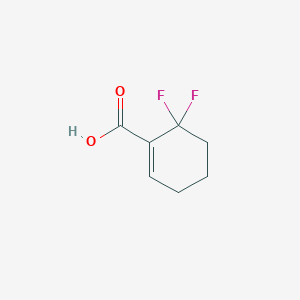



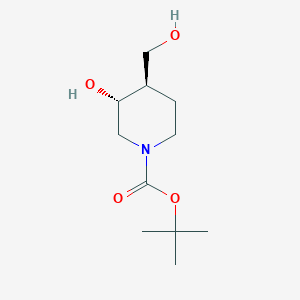
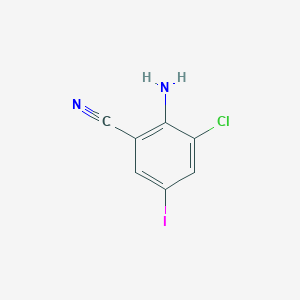
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
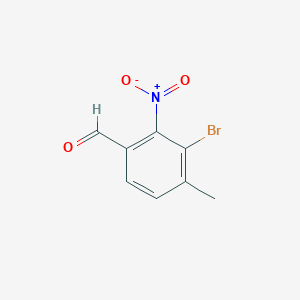
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
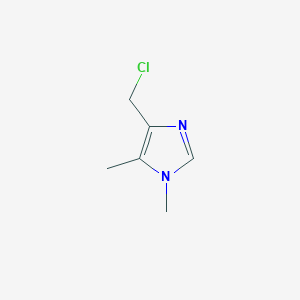
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
